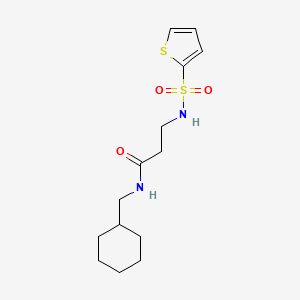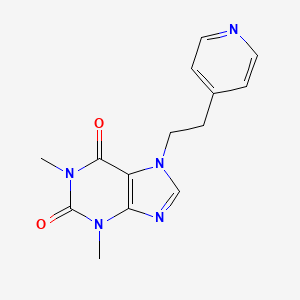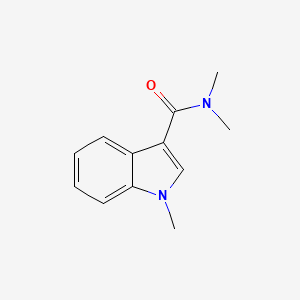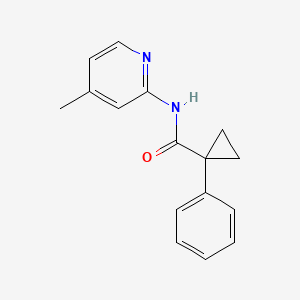
N-(4-acetamido-3-chlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamido-3-chlorophenyl)propanamide, also known as chloroquine, is a synthetic drug that was initially developed for the treatment of malaria. It is a member of the 4-aminoquinoline family of compounds and has been used extensively for the prophylaxis and treatment of malaria since the 1940s. However, recent research has shown that chloroquine has potential applications in other areas of medicine, including cancer treatment and autoimmune diseases.
作用機序
The exact mechanism of action of N-(4-acetamido-3-chlorophenyl)propanamide is not fully understood. However, it is known to accumulate in the lysosomes of cells, where it interferes with the pH balance and disrupts the normal functioning of the lysosomal enzymes. This disruption leads to the accumulation of undigested material in the lysosomes, which can be toxic to the cell.
Biochemical and Physiological Effects
Chloroquine has been shown to have a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, which may be beneficial in the treatment of autoimmune diseases. It can also inhibit the activity of certain enzymes, such as phospholipase A2 and phospholipase C, which are involved in the inflammatory response.
実験室実験の利点と制限
Chloroquine has several advantages as a laboratory reagent. It is readily available, relatively inexpensive, and has a long history of use in both clinical and research settings. However, it also has some limitations. Chloroquine can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
将来の方向性
There are several areas of research that could benefit from further study of N-(4-acetamido-3-chlorophenyl)propanamide. One potential application is in the treatment of cancer. Chloroquine has been shown to inhibit autophagy, a process by which cells recycle damaged or unwanted components. This inhibition can lead to the accumulation of toxic materials in cancer cells, which can induce cell death. Chloroquine has also been shown to sensitize cancer cells to certain chemotherapeutic agents, which may improve the efficacy of these treatments.
Another potential application is in the treatment of viral infections. Chloroquine has been shown to inhibit the replication of several viruses, including SARS-CoV-2, the virus that causes COVID-19. This inhibition may be due to the ability of N-(4-acetamido-3-chlorophenyl)propanamide to interfere with the pH balance of the endosomes, which are involved in the entry of the virus into the cell.
Conclusion
N-(4-acetamido-3-chlorophenyl)propanamide, or N-(4-acetamido-3-chlorophenyl)propanamide, is a synthetic drug that has been used extensively for the prophylaxis and treatment of malaria. However, recent research has shown that it has potential applications in other areas of medicine, including cancer treatment and autoimmune diseases. Further research is needed to fully understand the mechanisms of action of N-(4-acetamido-3-chlorophenyl)propanamide and its potential applications in these areas.
合成法
Chloroquine can be synthesized through a multistep process that involves the reaction of 4,7-dichloroquinoline with ethyl 4-aminobutyrate and subsequent acetylation of the resulting amine. The final product is obtained through hydrolysis of the acetamide group.
科学的研究の応用
Chloroquine has been extensively studied for its antimalarial properties. It is known to inhibit the growth and replication of the malaria parasite by interfering with the parasite's ability to digest hemoglobin. Chloroquine has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-11(16)14-8-4-5-10(9(12)6-8)13-7(2)15/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXVUMXISVEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-chlorophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)
![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)


![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)